molecular formula C20H11ClFNO3 B2872475 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886169-20-6

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2872475
CAS No.: 886169-20-6
M. Wt: 367.76
InChI Key: KDZANEQYPWTDNB-UHFFFAOYSA-N
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Description

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic organic compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the xanthene core: The xanthene core can be synthesized through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Chlorination: The chloro group can be introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the xanthene derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide
  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to other xanthene derivatives.

Properties

IUPAC Name

4-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-12-6-4-11(5-7-12)20(25)23-13-8-9-14-17(10-13)26-19-15(18(14)24)2-1-3-16(19)22/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZANEQYPWTDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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